6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid
Description
Molecular Formula and Weight
The molecular composition of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinic acid is defined by the molecular formula C₁₂H₁₂N₂O₂, representing a compact heterocyclic structure with two nitrogen atoms and two oxygen atoms within its framework. The compound exhibits a molecular weight of 216.24 grams per mole, positioning it within the range of small to medium-sized organic molecules that are commonly encountered in pharmaceutical and materials research applications. This molecular weight calculation is consistent across multiple chemical databases and has been verified through high-resolution mass spectrometry analyses reported in the literature.
The elemental composition breakdown reveals a carbon content of approximately 66.66%, hydrogen content of 5.59%, nitrogen content of 12.96%, and oxygen content of 14.81%, which reflects the predominance of the aromatic carbon framework while maintaining significant heteroatom character. The presence of two distinct heterocyclic rings within this molecular framework creates a unique electronic environment that influences both the physical properties and chemical reactivity patterns of the compound. The relatively low molecular weight combined with the presence of multiple functional groups makes this compound particularly suitable for various synthetic transformations and applications in medicinal chemistry research.
Table 1: Molecular Composition Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Carbon Content | 66.66% |
| Hydrogen Content | 5.59% |
| Nitrogen Content | 12.96% |
| Oxygen Content | 14.81% |
IUPAC Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carboxylic acid. This nomenclature clearly indicates the structural relationship between the pyridine ring system bearing a carboxylic acid functionality at position 3 and the substituted pyrrole ring attached at position 6 of the pyridine core. The systematic name emphasizes the presence of two methyl substituents on the pyrrole ring at positions 2 and 5, which significantly influence the electronic properties and steric environment of the molecule.
Alternative nomenclature systems have been employed across different chemical databases and literature sources, leading to several recognized synonyms for this compound. The compound is also known as 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-3-carboxylic acid, which represents a slight variation in the systematic naming convention while maintaining the same structural meaning. Additionally, the compound appears in chemical registries under the designation this compound, reflecting the common practice of referring to pyridine-3-carboxylic acid derivatives as nicotinic acid derivatives.
Properties
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(2)14(8)11-6-5-10(7-13-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCMUEDNTFUBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinic acid derivatives generally follows these key steps:
- Formation of the pyrrole-substituted nicotinic ester
- Hydrazinolysis to form the corresponding hydrazide
- Condensation with aldehydes to form Schiff bases or further derivatives
This pathway is supported by multiple studies detailing similar pyrrolyl-nicotinic acid derivatives and their hydrazide intermediates.
Preparation of the Pyrrole-Substituted Nicotinic Ester
One common approach involves constructing the pyrrole ring onto the nicotinic acid framework via condensation reactions:
- Starting materials: Isonicotinic acid hydrazide or ethyl nicotinate derivatives.
- Pyrrole ring formation: Reaction of ethyl 4-aminobenzoate or related esters with 2,5-dimethoxytetrahydrofuran or acetonyl acetone in the presence of glacial acetic acid under reflux conditions.
- Reaction conditions: Refluxing in acetic acid or ethanol for 3–4 hours.
- Outcome: Formation of ethyl 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinate esters with moderate to good yields (typically 60–75%).
This step is crucial for introducing the 2,5-dimethylpyrrole moiety at the 6-position of the nicotinic acid scaffold.
Hydrazinolysis to Form Nicotinic Acid Hydrazide Derivatives
- Reagents: Hydrazine hydrate (99%) in ethanol.
- Procedure: The pyrrole-substituted ester is refluxed with hydrazine hydrate for 3 hours.
- Outcome: Conversion of ester to hydrazide, yielding 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides or nicotinic acid hydrazides.
- Purification: Cooling, filtration, and recrystallization from ethanol.
- Yields: Typically high, around 70–90%.
This hydrazinolysis step is essential for generating reactive hydrazide intermediates, which can be further functionalized.
Condensation with Aldehydes to Form Schiff Bases
- Reagents: Equimolar amounts of hydrazide and substituted aldehydes.
- Catalyst: Catalytic amount of glacial acetic acid.
- Solvent: Ethanol.
- Reaction conditions: Reflux for 4–8 hours.
- Work-up: Cooling, filtration of precipitate, washing with ethanol, and recrystallization.
- Yields: Good yields in the range of 65–83%.
This condensation forms N′-(arylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides, which are key intermediates for further derivatization or biological evaluation.
Alternative Coupling Methods for Functionalization
In some cases, coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and bases like N,N-diisopropylethylamine are used to facilitate amidation reactions under mild conditions, typically in solvents like N,N-dimethylformamide (DMF) at low temperatures. This method enables the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substitutedphenoxy)acetyl)benzohydrazides with high selectivity and purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrole ring formation | Ethyl 4-aminobenzoate + 2,5-dimethoxytetrahydrofuran + Acetic acid (reflux) | Acetic acid | 3–4 | 60–75 | Formation of pyrrolyl nicotinate ester |
| Hydrazinolysis | Hydrazine hydrate (99%) | Ethanol | 3 | 70–90 | Conversion of ester to hydrazide |
| Schiff base condensation | Hydrazide + substituted aldehyde + catalytic acetic acid | Ethanol | 4–8 | 65–83 | Formation of hydrazone derivatives |
| Amidation via coupling agent | HBTU + DIPEA + substituted phenoxy acetic acids | DMF | Cold conditions | Not specified | High selectivity amidation |
Research Findings and Analytical Data
- Spectroscopic confirmation:
- FTIR spectra show characteristic carbonyl (C=O) stretching around 1630–1680 cm⁻¹ and imine (C=N) bands near 1600 cm⁻¹ in hydrazones.
- ^1H NMR spectra reveal singlets at δ 2.00–2.04 ppm corresponding to methyl groups at C2 and C5 of the pyrrole ring, and amide NH signals between δ 9.28–12.18 ppm.
- ^13C NMR spectra show carbonyl carbons resonating near δ 168 ppm and methyl carbons around δ 12.8–18.5 ppm.
- Yields and melting points:
- Hydrazide intermediates typically have melting points above 130°C.
- Schiff bases and derivatives show melting points ranging from 130°C to above 300°C depending on substituents and purity.
- Purification: Column chromatography using chloroform/petroleum ether mixtures (8:2) is effective for isolating pure products.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyrrole ring and nicotinic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Heterocycles and Functional Groups
The substituent heterocycle and its position on the pyridine ring critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Functional Implications
- Pyrrole vs.
- Pyrazole vs. Pyrrole : Pyrazole’s adjacent nitrogen atoms increase acidity (pKa ~14–17 for pyrazole vs. ~17–20 for pyrrole), making pyrazole derivatives more prone to deprotonation and ionic interactions in biological systems .
- Synthetic Accessibility : The rapid synthesis of pyrrole derivatives (e.g., 10 minutes for compound 19 ) contrasts with the commercial availability of pyrrolidine analogs, suggesting divergent scalability and application priorities.
Spectral and Analytical Data
- 13C-NMR : Methyl groups in the pyrrole ring of compound 19 resonate at 10.91 ppm, while pyrrole carbons appear at 102.84 ppm and 126.69 ppm . Comparable shifts are expected for the target compound.
Biological Activity
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its pharmacological properties and therapeutic potential.
Synthesis and Characterization
The compound is synthesized through various methods involving the reaction of nicotinic acid derivatives with 2,5-dimethyl-1H-pyrrole. The synthesis often requires specific conditions to ensure high yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds related to this structure were tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values indicating strong activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.025 |
| This compound | Escherichia coli | 0.0195 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising cytotoxic effects against human cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 | 0.068 |
| MCF-7 | 0.045 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways critical for cancer cell survival.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These studies reveal that the compound forms stable interactions with the active sites of these enzymes, suggesting a multi-target mechanism that could enhance its therapeutic efficacy.
Key Findings from Docking Studies
- Binding energies indicate favorable interactions with DHFR and enoyl ACP reductase.
- Hydrogen bonding and hydrophobic interactions were identified as significant contributors to binding affinity.
Case Studies
In clinical contexts, compounds derived from pyrrole structures have shown considerable promise in treating tuberculosis and other infections due to their ability to inhibit essential bacterial enzymes. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
